molecular formula C₁₂H₂₁NO₅ B1140437 (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine CAS No. 24384-84-7

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine

Cat. No.: B1140437
CAS No.: 24384-84-7
M. Wt: 259.3
InChI Key:
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Description

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine: is a biochemical assay reagent. It is a derivative of glucose, specifically modified to include an amino group at the third carbon position and isopropylidene groups at the 1,2 and 5,6 positions.

Scientific Research Applications

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine typically involves the protection of glucose derivatives followed by selective functional group transformations. The process generally includes:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 1,2 and 5,6 positions of glucose are protected using isopropylidene groups.

    Introduction of Amino Group: The hydroxyl group at the third position is replaced with an amino group through a series of reactions involving intermediate compounds.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The key challenges in industrial production would include maintaining the purity and yield of the compound while ensuring cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oximes, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine involves its interaction with specific molecular targets and pathways. The amino group at the third position can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions .

Comparison with Similar Compounds

    1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Similar structure but lacks the amino group at the third position.

    3-Acetamido-3-deoxy-D-glucose: Similar compound with an acetamido group instead of an amino group.

    2-Azido-2-deoxy-D-glucose: Contains an azido group instead of an amino group.

Uniqueness: (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine is unique due to the presence of both the amino group and the isopropylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable reagent in various scientific research applications .

Properties

IUPAC Name

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6?,7?,8-,9?,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAHGPRANRAGI-HPJYYENKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(O1)[C@@H]2C(C3[C@@H](O2)OC(O3)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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